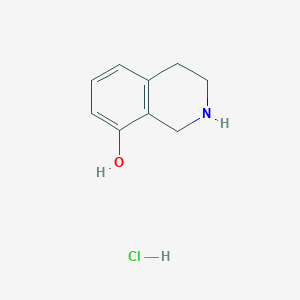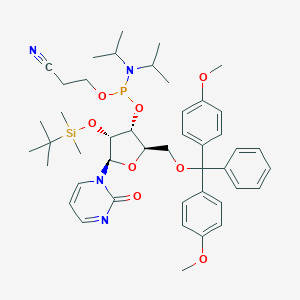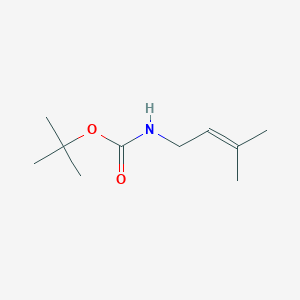
Tert-butyl N-(3-methylbut-2-enyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl N-(3-methylbut-2-enyl)carbamate, also known as TBC, is a carbamate insecticide that is widely used in agriculture. It is a white crystalline solid that is soluble in water and has a molecular weight of 209.29 g/mol. TBC was first synthesized in the 1960s and has since become one of the most important insecticides in use today.
Mécanisme D'action
Tert-butyl N-(3-methylbut-2-enyl)carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system in insects. This leads to a buildup of acetylcholine, a neurotransmitter, which ultimately results in paralysis and death of the insect.
Effets Biochimiques Et Physiologiques
Tert-butyl N-(3-methylbut-2-enyl)carbamate has been shown to have a number of biochemical and physiological effects on insects. These include inhibition of acetylcholinesterase activity, disruption of ion channels, and interference with the synthesis of chitin, a key component of the insect exoskeleton.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Tert-butyl N-(3-methylbut-2-enyl)carbamate in lab experiments is its effectiveness against a wide range of insect pests. It is also relatively easy to synthesize and purify. However, Tert-butyl N-(3-methylbut-2-enyl)carbamate can be toxic to humans if ingested or inhaled, and care should be taken when handling it.
Orientations Futures
There are several areas of research that could be pursued in the future related to Tert-butyl N-(3-methylbut-2-enyl)carbamate. One area of interest is the development of new formulations of Tert-butyl N-(3-methylbut-2-enyl)carbamate that are more effective against specific insect pests. Another area of research is the investigation of Tert-butyl N-(3-methylbut-2-enyl)carbamate's potential as a tool for studying the nervous system in insects. Finally, there is a need for further studies on the environmental impact of Tert-butyl N-(3-methylbut-2-enyl)carbamate and its potential effects on non-target organisms.
Méthodes De Synthèse
Tert-butyl N-(3-methylbut-2-enyl)carbamate can be synthesized by reacting tert-butyl isocyanate with 3-methylbut-2-en-1-ol in the presence of a catalyst. The reaction yields Tert-butyl N-(3-methylbut-2-enyl)carbamate as the product, which can be purified by recrystallization.
Applications De Recherche Scientifique
Tert-butyl N-(3-methylbut-2-enyl)carbamate has been extensively studied for its insecticidal properties. It is effective against a wide range of insect pests, including aphids, whiteflies, and thrips. Research has also shown that Tert-butyl N-(3-methylbut-2-enyl)carbamate is less toxic to non-target organisms, such as bees and butterflies, compared to other insecticides.
Propriétés
Numéro CAS |
144019-26-1 |
|---|---|
Nom du produit |
Tert-butyl N-(3-methylbut-2-enyl)carbamate |
Formule moléculaire |
C10H19NO2 |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
tert-butyl N-(3-methylbut-2-enyl)carbamate |
InChI |
InChI=1S/C10H19NO2/c1-8(2)6-7-11-9(12)13-10(3,4)5/h6H,7H2,1-5H3,(H,11,12) |
Clé InChI |
NKJLFEZJFNEWKA-UHFFFAOYSA-N |
SMILES |
CC(=CCNC(=O)OC(C)(C)C)C |
SMILES canonique |
CC(=CCNC(=O)OC(C)(C)C)C |
Synonymes |
Carbamic acid, (3-methyl-2-butenyl)-, 1,1-dimethylethyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



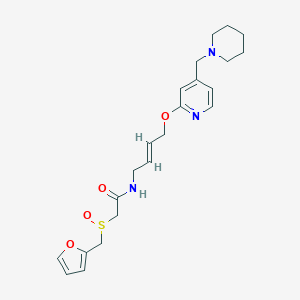
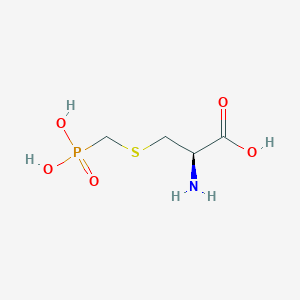
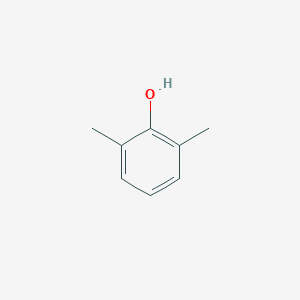
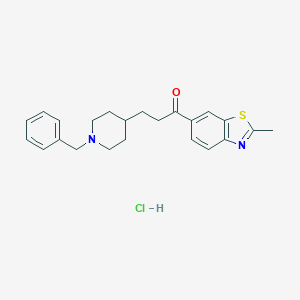
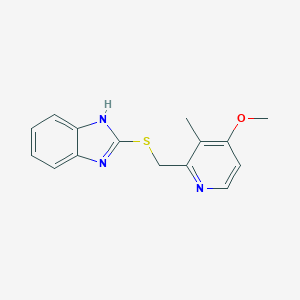
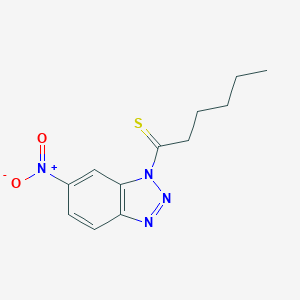
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2,3,6-trihydroxy-4-(hydroxymethyl)cyclohexyl]oxyoxan-3-yl]acetamide](/img/structure/B121319.png)
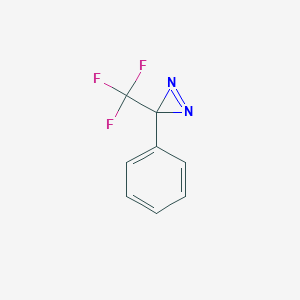
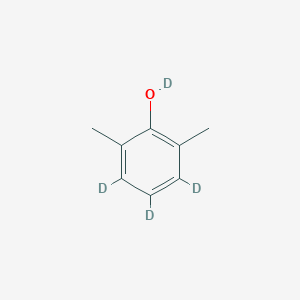
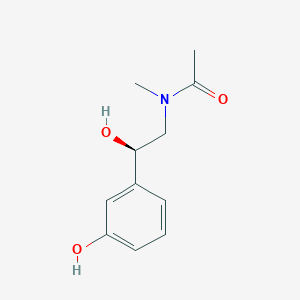
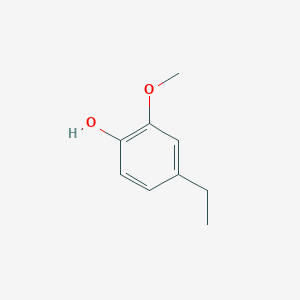
![5-[(Oxan-2-yl)oxy]-2-(pyridin-3-yl)pentanenitrile](/img/structure/B121341.png)
